1,3-Dibutyl citrate
CAS No.: 101996-65-0
Cat. No.: VC17035498
Molecular Formula: C14H24O7
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101996-65-0 |
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Molecular Formula | C14H24O7 |
Molecular Weight | 304.34 g/mol |
IUPAC Name | 4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C14H24O7/c1-3-5-7-20-11(15)9-14(19,13(17)18)10-12(16)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,17,18) |
Standard InChI Key | XRCRWCVBMHENNE-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
1,3-Dibutyl citrate belongs to the class of organic compounds known as tricarboxylic acids and derivatives. Its IUPAC name, 4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid, reflects the esterification of two hydroxyl groups on citric acid with butyl chains . The molecule consists of a central citric acid backbone with butyl ester groups at the 1- and 3-positions, leaving one carboxylic acid group unesterified .
Stereochemical Considerations
Nuclear magnetic resonance (NMR) studies reveal that synthetic 1,3-dibutyl citrate exists as a mixture of asymmetric and symmetric isomers due to the steric flexibility of the citric acid core . The asymmetric isomer predominates in typical synthesis conditions, as evidenced by distinct proton environments observed in ¹H-NMR spectra .
Computational and Experimental Descriptors
Key molecular descriptors include:
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InChIKey: XRCRWCVBMHENNE-UHFFFAOYSA-N
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Rotatable bonds: 13, contributing to conformational flexibility
Synthesis and Isolation
Esterification Methodology
The synthesis of 1,3-dibutyl citrate involves the partial esterification of citric acid (CA) with n-butanol (BuOH) under acid-catalyzed conditions . A molar ratio of CA:BuOH = 1:2.5 is typically employed to favor diester formation while minimizing triester byproducts . The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid or p-toluenesulfonic acid serving as catalysts.
Reaction Kinetics
Kinetic studies demonstrate that the esterification reaches 85–90% conversion within 6–8 hours at 373 K, with an activation energy of 58.2 kJ/mol . The rate-limiting step involves protonation of the carboxylic acid group, followed by nucleophilic attack by butanol.
Purification Techniques
Isolation of 1,3-dibutyl citrate from the reaction mixture requires pH-controlled solvent extraction :
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Acidification: Adjust the mixture to pH 2–3 to protonate unreacted CA.
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Liquid-liquid extraction: Use ethyl acetate to separate the hydrophobic diester from hydrophilic byproducts.
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Neutralization: Wash the organic phase with sodium bicarbonate to remove residual acid.
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Distillation: Recover butanol under reduced pressure (10 kPa at 343 K) .
This procedure yields 1,3-dibutyl citrate with >92% purity, as verified by gas chromatography .
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal critical thermal parameters:
The compound exhibits glass-forming tendencies below 213 K, with no distinct melting point observed .
Transport Properties
Density and viscosity measurements across 298–313 K demonstrate Newtonian fluid behavior:
Temperature (K) | Density (g/cm³) | Viscosity (Pa·s) |
---|---|---|
298 | 1.132 | 2.47 |
313 | 1.106 | 1.59 |
Data derived from show an Arrhenius-type temperature dependence, with activation energy for viscous flow of 45.3 kJ/mol .
Phase Equilibrium in Binary Mixtures
Vapor-liquid equilibrium (VLE) studies of 1,3-dibutyl citrate/butanol systems at 313–333 K reveal near-ideal behavior . The UNIQUAC model accurately predicts phase compositions using regressed parameters:
Component Pair | a₁₂ (J/mol) | a₂₁ (J/mol) |
---|---|---|
DBC-BuOH | -412.7 | 287.4 |
These parameters enable reliable simulation of distillation processes for butanol recovery during industrial synthesis .
Industrial Applications and Prospects
Pharmaceutical Excipient
Preliminary studies suggest utility as:
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Matrix former: For sustained-release tablets due to hydrophobic yet biodegradable nature
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Solubility enhancer: Increases aqueous solubility of BCS Class II drugs by 3–5 fold via micellar encapsulation
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